6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine, can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of 2-aminopyridine as a starting material, which undergoes cyclization with aldehydes or other electrophiles to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various nucleophiles and electrophiles . Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme functions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity . The exact molecular targets and pathways may vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives such as:
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the 6-position and the pyridyl group at the 2-position contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N3O |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
6-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-10-5-6-13-15-12(9-16(13)8-10)11-4-2-3-7-14-11/h2-9H,1H3 |
InChI Key |
SCKSGEKXKGHOGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.